Pinometostat (EPZ-5676) is a first-in-class, small molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [] It is classified as a S-Adenosyl Methionine (SAM) competitive inhibitor. [] Pinometostat plays a crucial role in scientific research as a tool to study DOT1L function and as a potential therapeutic agent for the treatment of leukemia, particularly those harboring rearrangements of the MLL gene. []
Pinometostat exerts its biological activity by selectively inhibiting the enzymatic activity of DOT1L. [] DOT1L is a histone methyltransferase that catalyzes the methylation of histone H3 at lysine 79 (H3K79). This methylation event is associated with gene activation and is particularly important for the expression of genes involved in hematopoietic differentiation. []
In leukemia cells with MLL gene rearrangements (MLL-r), DOT1L is recruited to MLL fusion proteins, leading to aberrant H3K79 methylation and overexpression of leukemogenic genes, such as HOXA9 and MEIS1. [, ] Pinometostat, by inhibiting DOT1L, reduces H3K79 methylation levels, decreases MLL target gene expression, and induces selective leukemia cell death. [, , , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: